

# Spectroscopic comparison of methyl 3,4-dichlorobenzoate and its precursors

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## Compound of Interest

Compound Name: Methyl 3,4-dichlorobenzoate

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A Spectroscopic Comparison of **Methyl 3,4-Dichlorobenzoate** and Its Precursors, 3,4-Dichlorobenzoic Acid and Methanol

This guide provides a detailed spectroscopic comparison of **methyl 3,4-dichlorobenzoate** with its precursors, 3,4-dichlorobenzoic acid and methanol. The synthesis of the final product is achieved through Fischer esterification, a fundamental reaction in organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear and objective analysis supported by experimental data and protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (Infrared,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR) for **methyl 3,4-dichlorobenzoate** and its precursors. This allows for a direct comparison of the spectral features, highlighting the changes that occur during the esterification process.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
Methanol	O-H (alcohol)	3400-3200[1]	Strong, Broad
C-H (sp <sup>3</sup> )	~2950	Medium-Strong	Very Broad
C-O	~1030	Strong	
3,4-Dichlorobenzoic Acid	O-H (carboxylic acid)	3300-2500	
C=O (carboxylic acid)	~1700	Strong, Sharp	Medium
C=C (aromatic)	~1600, ~1475	Medium-Weak	
C-Cl	~800-600	Strong	
Methyl 3,4-Dichlorobenzoate	C-H (sp <sup>3</sup> )	2958[2]	Strong
C=O (ester)	1729[2]	Strong, Sharp	
C=C (aromatic)	1589[2]	Medium	
C-O (ester)	~1300-1100	Strong	Strong
C-Cl	~800-600	Strong	

Table 2: <sup>1</sup>H NMR Spectroscopy Data (CDCl<sub>3</sub>)

Compound	Proton Environment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Methanol	-OH	~2.5-4.0 (variable)	Singlet	1H
-CH <sub>3</sub>	3.43[3][4]	Singlet	3H	
3,4-Dichlorobenzoic Acid	-COOH	>10.0 (variable)	Singlet	1H
Ar-H	7.75 (d)[5]	Doublet	1H	
Ar-H	7.98 (dd)[5]	Doublet of Doublets	1H	
Ar-H	8.13 (d)[5]	Doublet	1H	
Methyl 3,4-Dichlorobenzoate	-OCH <sub>3</sub>	3.94[2]	Singlet	3H
Ar-H	7.53 (d, J = 8.3 Hz)[2]	Doublet	1H	
Ar-H	7.87 (dd, J = 8.3, 1.9 Hz)[2]	Doublet of Doublets	1H	
Ar-H	8.13 (d, J = 1.9 Hz)[2]	Doublet	1H	

Table 3: <sup>13</sup>C NMR Spectroscopy Data (CDCl<sub>3</sub>)

Compound	Carbon Environment	Chemical Shift ( $\delta$ , ppm)
Methanol	-CH <sub>3</sub>	49.9[6]
3,4-Dichlorobenzoic Acid	C=O	164.8[5]
Ar-C	136.7[5]	
Ar-CH	132.2[5]	
Ar-C	131.4[5]	
Ar-CH	131.0[5]	
Ar-C	130.9[5]	
Ar-CH	129.3[5]	
Methyl 3,4-Dichlorobenzoate	C=O	165.21[2]
Ar-C	137.56[2]	
Ar-C	132.92[2]	
Ar-CH	131.53[2]	
Ar-CH	130.52[2]	
Ar-C	129.94[2]	
Ar-CH	128.63[2]	
-OCH <sub>3</sub>	52.54[2]	

## Experimental Protocols

### 1. Synthesis of **Methyl 3,4-Dichlorobenzoate** via Fischer Esterification

This protocol describes the synthesis of **methyl 3,4-dichlorobenzoate** from 3,4-dichlorobenzoic acid and methanol using a strong acid catalyst.

- Materials: 3,4-dichlorobenzoic acid, methanol (anhydrous), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichlorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
  - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.
  - Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess methanol under reduced pressure using a rotary evaporator.
  - Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **methyl 3,4-dichlorobenzoate**.
  - The product can be further purified by recrystallization or column chromatography if necessary.

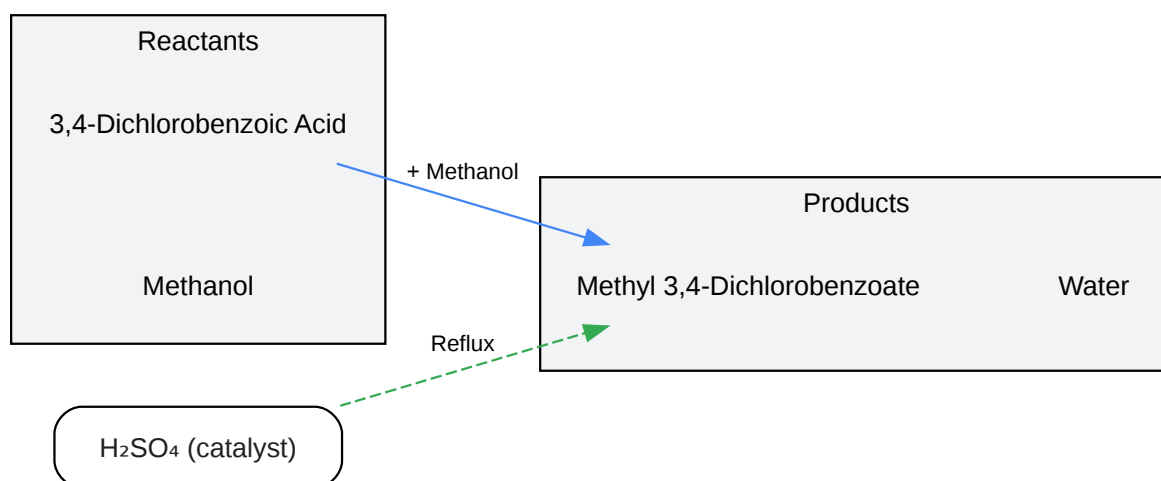
## 2. Spectroscopic Analysis

- Infrared (IR) Spectroscopy:
  - A thin film of the liquid sample (methanol) was placed between two NaCl plates.
  - Solid samples (3,4-dichlorobenzoic acid and **methyl 3,4-dichlorobenzoate**) were analyzed as KBr pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.
  - The spectra were recorded using an FTIR spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.
  - Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
  - Chemical shifts are reported in parts per million (ppm) downfield from TMS.

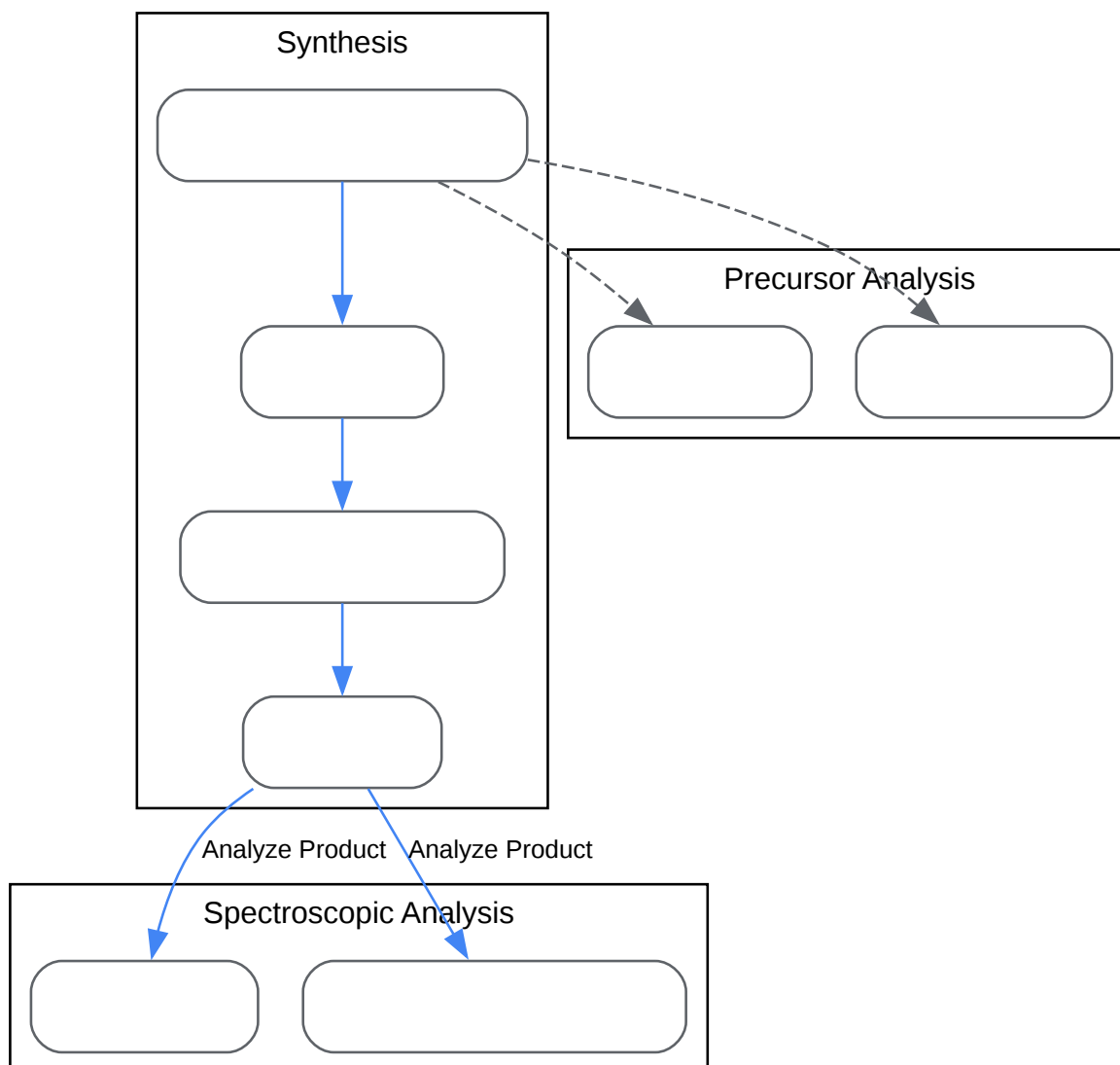
## Visualizations

The following diagrams illustrate the chemical transformation and the experimental process.



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Caption: Fischer Esterification of 3,4-Dichlorobenzoic Acid.



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Caption: Experimental Workflow Diagram.

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